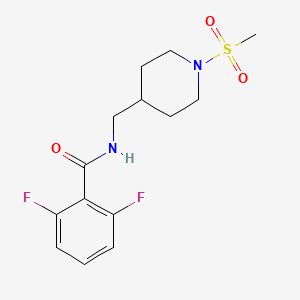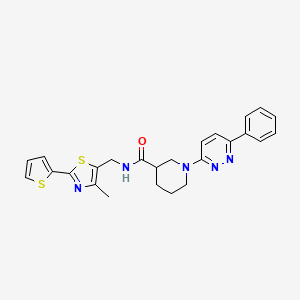![molecular formula C16H19N3O2S B2460871 3-(2-methoxyethyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888434-71-7](/img/structure/B2460871.png)
3-(2-methoxyethyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps, such as alkylation and sulfonation, are employed to introduce the methoxyethyl and propylsulfanyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(2-methoxyethyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Methoxyindole-3-acetic acid: A derivative of indole-3-acetic acid with additional methoxy group.
Uniqueness
3-(2-Methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
3-(2-methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-3-10-22-16-18-13-11-6-4-5-7-12(11)17-14(13)15(20)19(16)8-9-21-2/h4-7,17H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEDUGASFCPAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1CCOC)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Pyridinylmethyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2460791.png)


![N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(trifluoromethyl)benzamide](/img/structure/B2460796.png)
![(1R,2S,5S)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2460798.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide](/img/structure/B2460800.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1H-pyrazol-3-yl)propanamide](/img/structure/B2460803.png)
![1-(4-fluorophenyl)-5-methyl-N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2460804.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-4-yl)methanone oxalate](/img/structure/B2460806.png)
![(E)-4-(Dimethylamino)-N-[1-(2-hydroxyphenyl)propyl]but-2-enamide](/img/structure/B2460808.png)

![2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2460811.png)
